1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide 1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764446
InChI: InChI=1S/C19H14N4O2S/c1-23-16-8-3-2-6-12(16)13(10-17(23)24)18(25)22-19-21-15(11-26-19)14-7-4-5-9-20-14/h2-11H,1H3,(H,21,22,25)
SMILES:
Molecular Formula: C19H14N4O2S
Molecular Weight: 362.4 g/mol

1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14764446

Molecular Formula: C19H14N4O2S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide -

Specification

Molecular Formula C19H14N4O2S
Molecular Weight 362.4 g/mol
IUPAC Name 1-methyl-2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Standard InChI InChI=1S/C19H14N4O2S/c1-23-16-8-3-2-6-12(16)13(10-17(23)24)18(25)22-19-21-15(11-26-19)14-7-4-5-9-20-14/h2-11H,1H3,(H,21,22,25)
Standard InChI Key RIVVSJOQARKPLN-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from similar structures:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~397.44 g/molAnalogous quinoline-thiazoles
logP2.5–3.5Pyridine-thiazole hybrids
Hydrogen Bond Donors2Amide and pyridine N-H
Hydrogen Bond Acceptors6Ketone, amide, pyridine N

The compound’s moderate lipophilicity (logP) suggests favorable membrane permeability, while its polar surface area (~90 Ų) indicates potential for oral bioavailability .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide likely involves convergent routes:

  • Quinoline backbone construction: Friedländer or Combes synthesis to form the 1-methyl-2-oxo-1,2-dihydroquinoline intermediate .

  • Thiazole ring formation: Hantzsch thiazole synthesis using α-halo ketones and thioureas, introducing the pyridin-2-yl substituent at position 4 .

  • Amide coupling: Carboxamide linkage via activated esters (e.g., HATU/DIPEA) between the quinoline-4-carboxylic acid and 4-(pyridin-2-yl)-1,3-thiazol-2-amine .

A representative synthetic pathway is illustrated below:

  • Quinoline formation:
    Anthranilic acid+Methyl vinyl ketoneH2SO41-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid\text{Anthranilic acid} + \text{Methyl vinyl ketone} \xrightarrow{\text{H}_2\text{SO}_4} 1\text{-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid}

  • Thiazole synthesis:
    4-(Pyridin-2-yl)thiazol-2-amineBromopyruvate+Thiourea derivative\text{4-(Pyridin-2-yl)thiazol-2-amine} \leftarrow \text{Bromopyruvate} + \text{Thiourea derivative}

  • Amide coupling:
    Quinoline acid+Thiazole amineHATU, DIPEATarget compound\text{Quinoline acid} + \text{Thiazole amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

Challenges in Optimization

Key hurdles include:

  • Regioselectivity: Ensuring correct substitution patterns on the thiazole ring, particularly avoiding isomerization at the pyridine-thiazole junction .

  • Yield improvement: Multi-step sequences often suffer from low cumulative yields; catalytic methods (e.g., Pd-mediated coupling) may enhance efficiency .

Biological Activity and Mechanism

Hypothesized Pharmacological Effects

Structural analogs suggest potential activity in:

  • Oncology: Quinoline-thiazole hybrids inhibit mutant isocitrate dehydrogenase 1 (IDH1), a target in gliomas and leukemia . For example, compound (+)-119 from a related series reduced 2-hydroxyglutarate (2-HG) levels by >90% in xenograft models at 30 mg/kg .

  • Antimicrobial action: Thiazole-pyridine systems disrupt bacterial cell wall synthesis, with MIC values ≤2 µg/mL against Staphylococcus aureus .

Structure-Activity Relationships (SAR)

Critical substituents influencing activity:

Structural FeatureEffect on ActivityExample Data
Pyridine orientation2- vs. 4-substitution alters target engagement2-Pyridyl analogs show 10-fold higher IDH1 affinity
Thiazole ringReplacement with imidazole reduces potencyIC<sub>50</sub> shifts from 50 nM to >1 µM
Quinoline ketoneEssential for hydrogen bonding with targetsDeletion increases IC<sub>50</sub> by 100×

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with similar molecules:

Compound NameStructural DifferencesBioactivity
2-(2-Methoxybenzyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide Isoquinoline core vs. quinolineNot reported
N-[2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]-N'-[(pyridin-2-yl)methyl]urea Urea linker vs. carboxamideAntiproliferative (IC<sub>50</sub> = 1.2 µM)
(+)-119 (NCATS-SM5637) Pyridin-2-one vs. thiazoleIDH1 inhibition (IC<sub>50</sub> = 12 nM)

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